Ammonium tellurate

Vue d'ensemble

Description

Synthesis Analysis

The novel microwave-assisted synthesis (MAOS) of AS101 offers an efficient alternative to traditional methods, reducing reaction times significantly while maintaining high performance. This method demonstrates the effectiveness of MAOS in synthesizing compounds with biological activities quickly (Vázquez-Tato, Mena-Menéndez, Feás, & Seijas, 2014).

Molecular Structure Analysis

The molecular structure of ammonium vanadium tellurate showcases an intricate arrangement of VO(5) square pyramids and TeO(4)(OH)(2) octahedra, forming infinite anionic chains. This structure is a testament to the complex coordination chemistry of tellurium compounds (Yun, Hwang, Yun, & Do, 2010).

Chemical Reactions and Properties

Ammonium trichloro(dioxoethylene-O,O′)tellurate reacts uniquely with thiols, such as homocysteine, to form less toxic disulfide molecules, showcasing its potential in reducing total circulatory homocysteine levels and suggesting clinical value in related treatments (Okun et al., 2007).

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, of ammonium tellurate compounds reveal their stability and potential interactions in various phases. The detailed characterization of these properties provides insights into their stability and reactivity (Mikhaylov et al., 2016).

Chemical Properties Analysis

The unique chemical reactivity of ammonium trichloro(dioxoethylene-O,O′)tellurate with thiols, leading to protective mechanisms against toxicity, exemplifies the compound's diverse chemical properties. This reactivity is crucial for its biological effects and potential therapeutic applications (Okun et al., 2007).

Applications De Recherche Scientifique

-

Solar Cell Industry

- Tellurium is used in both its bulk and nanoscale forms for several applications in the solar cell industry .

- Tellurium-based compounds, such as Cadmium Telluride (CdTe), are used in the production of thin-film solar cells .

- The methods of application involve depositing a thin layer of CdTe on a glass substrate using techniques like close-spaced sublimation or vapor transport deposition .

- The use of CdTe in solar cells has resulted in high efficiency and cost-effectiveness .

-

Semiconductors

- Tellurium is used in the semiconductor industry .

- It’s used in the production of thermoelectric devices and as a dopant in some semiconductors .

- The methods of application involve incorporating Tellurium during the semiconductor manufacturing process to modify the electrical properties .

- The use of Tellurium in semiconductors can enhance the electrical conductivity and efficiency of the devices .

-

Catalysis

- Tellurium is used in catalysis .

- It’s used as a catalyst in the oxidation of aromatic compounds and in the production of synthetic fibers .

- The methods of application involve adding Tellurium to the reaction mixture to speed up the chemical reactions .

- The use of Tellurium as a catalyst can increase the reaction rate and improve the yield of the products .

-

Heavy Metal Removal

- Tellurium is used for heavy metal removal .

- It’s used in the form of nanoparticles for the removal of heavy metals from wastewater .

- The methods of application involve adding Tellurium nanoparticles to the wastewater, which adsorb the heavy metals .

- The use of Tellurium nanoparticles can effectively remove heavy metals from wastewater, reducing environmental pollution .

-

Photonics

- Tellurite glasses materials, which can be derived from Tellurium compounds like Ammonium tellurate, have great potential for applications in the field of photonics .

- These materials exhibit properties such as high rates of linear and nonlinear refraction, medium-frequency phonons, high solubility to ions of rare earths, and low melting points .

- The methods of application involve the fabrication of tellurite glasses and their use in various photonic devices .

- The use of these materials can enhance the performance of photonic devices due to their unique optical properties .

-

Biomedical Applications

- Nanomedicine has recently taken advantage of Tellurium in its nanoscale, showing promising applications as antibacterial, anticancer, and imaging agents .

- The methods of application involve the synthesis of Tellurium nanoparticles and their use in various biomedical applications .

- The use of Tellurium nanoparticles can provide effective solutions for various biomedical challenges, such as combating bacterial infections and cancer .

-

Solar Energy

- A new metal tellurate material has been discovered with potential uses in solar energy .

- The physical properties and crystal structures of most tellurate materials were only discovered during the last two decades, but they have tantalizing properties .

- The methods of application involve the synthesis of a single crystal of a metal tellurate compound .

- The use of these metal tellurate compounds could be beneficial for practical application in the future in a solar cell .

-

Water Splitting

- The same new metal tellurate material mentioned above also has potential uses in water splitting to produce hydrogen .

- The methods of application would involve using these metal tellurate compounds in a water splitting process .

- The use of these metal tellurate compounds could be beneficial for practical application in the future in water splitting to produce hydrogen .

Safety And Hazards

Propriétés

IUPAC Name |

diazanium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4Te/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGYXGZFRXFMHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

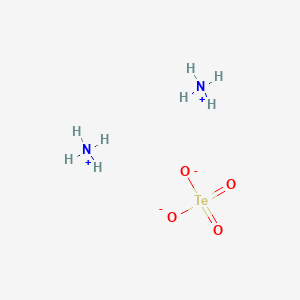

[NH4+].[NH4+].[O-][Te](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tellurate | |

CAS RN |

13453-06-0 | |

| Record name | Ammonium tellurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium tetraoxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.